6-(6-{[(3-chlorophenyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-[(4-methoxyphenyl)methyl]hexanamide 6-(6-{[(3-chlorophenyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-[(4-methoxyphenyl)methyl]hexanamide
Brand Name: Vulcanchem
CAS No.: 688060-91-5
VCID: VC4740451
InChI: InChI=1S/C30H30ClN3O5S/c1-37-23-11-9-20(10-12-23)17-32-28(35)8-3-2-4-13-34-29(36)24-15-26-27(39-19-38-26)16-25(24)33-30(34)40-18-21-6-5-7-22(31)14-21/h5-7,9-12,14-16H,2-4,8,13,17-19H2,1H3,(H,32,35)
SMILES: COC1=CC=C(C=C1)CNC(=O)CCCCCN2C(=O)C3=CC4=C(C=C3N=C2SCC5=CC(=CC=C5)Cl)OCO4
Molecular Formula: C30H30ClN3O5S
Molecular Weight: 580.1

6-(6-{[(3-chlorophenyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-[(4-methoxyphenyl)methyl]hexanamide

CAS No.: 688060-91-5

Cat. No.: VC4740451

Molecular Formula: C30H30ClN3O5S

Molecular Weight: 580.1

* For research use only. Not for human or veterinary use.

6-(6-{[(3-chlorophenyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-[(4-methoxyphenyl)methyl]hexanamide - 688060-91-5

Specification

CAS No. 688060-91-5
Molecular Formula C30H30ClN3O5S
Molecular Weight 580.1
IUPAC Name 6-[6-[(3-chlorophenyl)methylsulfanyl]-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-[(4-methoxyphenyl)methyl]hexanamide
Standard InChI InChI=1S/C30H30ClN3O5S/c1-37-23-11-9-20(10-12-23)17-32-28(35)8-3-2-4-13-34-29(36)24-15-26-27(39-19-38-26)16-25(24)33-30(34)40-18-21-6-5-7-22(31)14-21/h5-7,9-12,14-16H,2-4,8,13,17-19H2,1H3,(H,32,35)
Standard InChI Key ZOQARZMLMZFYTF-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)CNC(=O)CCCCCN2C(=O)C3=CC4=C(C=C3N=C2SCC5=CC(=CC=C5)Cl)OCO4

Introduction

Structural Characterization and Nomenclature

Molecular Architecture

The compound features a dioxolo[4,5-g]quinazolin-8-one core, a bicyclic system comprising a fused quinazoline and 1,3-dioxole ring. Key substituents include:

  • A 6-{[(3-chlorophenyl)methyl]sulfanyl} group at position 6 of the quinazoline ring, introducing a thioether linkage to a 3-chlorobenzyl moiety.

  • A hexanamide chain at position 7, terminating in an N-[(4-methoxyphenyl)methyl] group.

The IUPAC name reflects these substituents systematically: 6-[6-({[(3-chlorophenyl)methyl]sulfanyl})-8-oxo-2H,7H,8H- dioxolo[4,5-g]quinazolin-7-yl]-N-[(4-methoxyphenyl)methyl]hexanamide .

Comparative Structural Analysis

Structurally related compounds include:

  • N-[(4-Methoxyphenyl)methyl]-4-(8-oxo-6-sulfanylidene-5H- dioxolo[4,5-g]quinazolin-7-yl)butanamide (PubChem CID 5069163) , which shares the methoxyphenylmethylamide terminus but differs in chain length and substituent positioning.

  • N-[(3-Chlorophenyl)methyl]-6-(8-oxo-6-sulfanylidene-5,8-dihydro-2H- dioxolo[4,5-g]quinazolin-7(6H)-yl)hexanamide (ChemDiv K284-5172) , which substitutes the 4-methoxyphenyl group with a 3-chlorophenyl moiety.

Synthesis and Physicochemical Properties

Synthetic Pathways

While explicit synthesis protocols are unavailable, plausible routes involve:

  • Quinazoline Core Formation: Cyclocondensation of anthranilic acid derivatives with urea or thiourea under acidic conditions.

  • Sulfanyl Group Introduction: Nucleophilic substitution at position 6 using (3-chlorophenyl)methanethiol.

  • Amide Coupling: Reaction of the hexanoic acid intermediate with 4-methoxybenzylamine via carbodiimide-mediated coupling .

Physicochemical Profile

Key properties derived from computational and experimental data include:

PropertyValueSource
Molecular FormulaC₃₀H₃₀ClN₃O₅S
Molecular Weight580.1 g/mol
logP (Partition Coefficient)5.87
logD (Distribution Coefficient)5.87
Hydrogen Bond Acceptors9
Hydrogen Bond Donors1
Polar Surface Area74.88 Ų

The high logP/logD values suggest significant lipophilicity, likely influencing membrane permeability and CNS penetration .

Applications and Future Directions

Therapeutic Prospects

  • Oncology: Potential as a tyrosine kinase inhibitor in cancers with dysregulated EGFR signaling.

  • Anti-inflammatory Agents: Modulation of MAPK pathways implicated in chronic inflammation.

Research Priorities

  • In Vitro Screening: Assess activity against kinase panels and cancer cell lines.

  • ADMET Profiling: Evaluate metabolic stability, cytochrome P450 interactions, and toxicity.

  • Prodrug Optimization: Explore carrier linkages to improve pharmacokinetics .

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